molecular formula C12H14O2 B6228574 1-(3-cyclobutoxyphenyl)ethan-1-one CAS No. 863654-47-1

1-(3-cyclobutoxyphenyl)ethan-1-one

Cat. No.: B6228574
CAS No.: 863654-47-1
M. Wt: 190.2
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Description

Significance of Aryl Ketones as Versatile Synthons

Aryl ketones, also known as aromatic ketones, are a class of organic compounds characterized by a carbonyl group attached to an aromatic ring. numberanalytics.com This structural feature makes them highly valuable as synthons , which are idealized fragments of a molecule used in retrosynthetic analysis to plan a chemical synthesis. nih.gov Their versatility stems from the reactivity of both the carbonyl group and the aromatic ring.

The carbonyl group in aryl ketones can undergo a wide array of chemical transformations, including nucleophilic addition, reduction to alcohols, and conversion to amines, making them key intermediates in the synthesis of numerous complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnih.gov Furthermore, the aromatic ring can be functionalized through electrophilic substitution reactions, allowing for the introduction of various substituents that can modulate the molecule's properties. researchgate.net The combination of these reactive sites makes aryl ketones indispensable tools for synthetic chemists.

Role of Cyclobutane (B1203170) Derivatives in Advanced Molecular Design

The cyclobutane ring, a four-membered carbocycle, has gained increasing attention in medicinal chemistry and materials science. nih.govlifechemicals.com Its incorporation into molecular structures can confer unique three-dimensional shapes and conformational constraints that are often beneficial for biological activity. nih.govnih.gov Unlike more flexible linear chains, the rigid, puckered structure of the cyclobutane ring can help to pre-organize a molecule for optimal interaction with a biological target, such as an enzyme or receptor. ru.nl

Cyclobutane derivatives are often used to:

Introduce conformational restriction: Limiting the flexibility of a molecule can lead to increased potency and selectivity. lifechemicals.com

Serve as bioisosteres: The cyclobutane ring can act as a non-classical bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, offering improved physicochemical properties like metabolic stability. nih.gov

Provide novel scaffolds: The unique geometry of cyclobutanes allows for the creation of new molecular frameworks with distinct three-dimensional arrangements of functional groups. nih.gov

Structural Context of 1-(3-Cyclobutoxyphenyl)ethan-1-one within Contemporary Chemical Research

The compound this compound features a cyclobutoxy group (a cyclobutane ring attached via an ether linkage) at the meta-position of an acetophenone (B1666503) core. This specific arrangement suggests its potential as an intermediate in the synthesis of more complex molecules. The cyclobutoxy moiety can influence the electronic properties of the aromatic ring and provide a distinct steric profile, which could be exploited in the design of new bioactive compounds. Research into related structures, such as other substituted acetophenones and cyclobutane-containing molecules, is prevalent in the pursuit of novel therapeutics and functional materials. researchgate.netorgsyn.orgbohrium.com

Scope and Objectives of the Research Outline

Due to the limited availability of specific research data for this compound, this article will focus on the foundational principles of its constituent parts. The objective is to provide a scientifically grounded understanding of its probable synthesis, physical and chemical properties, and potential applications by drawing parallels with well-documented analogous compounds. The following sections will delve into the likely synthetic pathways and expected spectroscopic characteristics of this molecule.

Properties

CAS No.

863654-47-1

Molecular Formula

C12H14O2

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 3 Cyclobutoxyphenyl Ethan 1 One

Established Synthetic Pathways

The primary and most well-documented method for synthesizing 1-(3-cyclobutoxyphenyl)ethan-1-one is through the Williamson ether synthesis. wikipedia.orgjk-sci.commasterorganicchemistry.com This classic organic reaction involves the formation of an ether from an organohalide and an alkoxide. wikipedia.orgbyjus.com

Williamson Ether Synthesis Protocolwikipedia.orgjk-sci.comsamaterials.com

The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers in laboratory and industrial settings. wikipedia.org The reaction typically proceeds via an S\N2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic carbon, usually an alkyl halide. wikipedia.orgmasterorganicchemistry.com

Reaction of 1-(3-Hydroxyphenyl)ethan-1-one with Bromocyclobutanewikipedia.orgjk-sci.comsamaterials.com

The synthesis of this compound specifically involves the reaction between 1-(3-hydroxyphenyl)ethan-1-one and bromocyclobutane. In this reaction, the hydroxyl group of 1-(3-hydroxyphenyl)ethan-1-one is deprotonated to form a phenoxide ion, which then acts as the nucleophile. This phenoxide attacks the electrophilic carbon of bromocyclobutane, displacing the bromide ion and forming the desired ether linkage.

Optimization of Base Catalysis (e.g., Cesium Carbonate)wikipedia.orgjk-sci.comsamaterials.com

The choice of base is crucial for the efficiency of the Williamson ether synthesis. While various bases can be used, cesium carbonate (Cs₂CO₃) has been identified as a particularly effective and mild base for this type of reaction. jk-sci.comsamaterials.com Cesium carbonate promotes the deprotonation of the phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethan-1-one to generate the reactive phenoxide nucleophile. samaterials.comnih.gov Its use can lead to high yields and is often preferred in the synthesis of aryl ethers. jk-sci.comnih.gov The reaction is typically carried out at temperatures ranging from 50 to 100 °C and can take anywhere from 1 to 8 hours to complete. wikipedia.orgbyjus.com

Table 1: Key Parameters for Williamson Ether Synthesis

ParameterDetails
Reactants 1-(3-Hydroxyphenyl)ethan-1-one, Bromocyclobutane
Base Catalyst Cesium Carbonate (Cs₂CO₃)
Reaction Type S\N2 Nucleophilic Substitution
Temperature 50-100 °C
Reaction Time 1-8 hours
Solvent System Considerations (e.g., N,N-Dimethylacetamide, N,N-Dimethylformamide)wikipedia.orgjk-sci.comsamaterials.com

The choice of solvent significantly impacts the rate and outcome of the Williamson ether synthesis. wikipedia.org Polar aprotic solvents are generally favored as they can solvate the cation of the alkoxide, leaving the anion more available to act as a nucleophile. wikipedia.org For the synthesis of this compound, solvents such as N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF) are commonly employed. wikipedia.orgjk-sci.com These solvents help to facilitate the S\N2 reaction and can lead to higher yields, which typically range from 50-95% in laboratory settings. wikipedia.orgbyjus.com

Table 2: Common Solvents for Williamson Ether Synthesis

SolventAbbreviationType
N,N-DimethylacetamideDMAPolar Aprotic
N,N-DimethylformamideDMFPolar Aprotic
AcetonitrileACNPolar Aprotic
Dimethyl SulfoxideDMSOPolar Aprotic

Analogous Etherification Protocols and Their Potential Applicability (e.g., Light-Free Conditions)byjus.com

While the traditional Williamson ether synthesis is effective, research into analogous etherification protocols continues. For instance, some etherification reactions can be influenced by light. rsc.orgorganic-chemistry.org In some cases, visible light irradiation can promote the reaction, while in others, the reaction proceeds efficiently in the dark. rsc.orgresearchgate.net For the synthesis of this compound, exploring light-free conditions could be a potential area for optimization, although the standard Williamson protocol does not typically specify such conditions. byjus.com

Precursor Synthesis and Regioselectivity Control

The successful synthesis of the target molecule relies on the availability and purity of its precursors, primarily 1-(3-hydroxyphenyl)ethan-1-one. nist.gov The synthesis of this precursor itself requires careful control to ensure the correct regiochemistry, meaning the hydroxyl and acetyl groups are in the meta position relative to each other on the benzene (B151609) ring. Various synthetic methods can be employed to produce substituted acetophenones, and the choice of method will dictate the resulting isomeric purity. nih.govresearchgate.net

Synthesis of 1-(3-Hydroxyphenyl)ethan-1-one

A more regioselective and scalable approach involves the protection of the hydroxyl group of 3-hydroxybenzoic acid, followed by conversion to the corresponding acyl chloride and subsequent reaction with an organometallic reagent, such as a methylmagnesium halide (Grignard reagent) or dimethylcadmium. The protecting group is then removed to yield the desired 1-(3-hydroxyphenyl)ethan-1-one.

Another established method involves the diazotization of 3-aminoacetophenone, followed by hydrolysis of the diazonium salt. While effective, this method involves the use of potentially hazardous reagents and may not be ideal for large-scale industrial production.

A summary of common synthetic routes to 1-(3-hydroxyphenyl)ethan-1-one is presented in the table below.

Starting MaterialKey ReagentsKey Intermediate(s)Typical YieldReference
Phenol (B47542)Acetyl chloride, AlCl₃Mixture of hydroxyacetophenone isomersModerateGeneral Friedel-Crafts Acylation Principles
3-Hydroxybenzoic AcidProtecting group (e.g., benzyl (B1604629) bromide), Thionyl chloride, Methylmagnesium bromide3-(Benzyloxy)benzoyl chlorideGood to HighGeneral Organic Synthesis Texts
3-NitroacetophenoneReducing agent (e.g., Fe/HCl), NaNO₂, H₂SO₄, H₂O3-Aminoacetophenone, Diazonium saltModerate to GoodGeneral Organic Synthesis Texts

Regiochemical Control in Phenolic Alkylation Strategies

The conversion of 1-(3-hydroxyphenyl)ethan-1-one to this compound is typically achieved through a Williamson ether synthesis. masterorganicchemistry.comgoogle.comwikipedia.org This reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with a cyclobutyl halide or a cyclobutyl sulfonate (e.g., cyclobutyl bromide or cyclobutyl tosylate).

A critical aspect of this synthesis is regiochemical control. In molecules with multiple potential sites for alkylation, such as dihydroxyacetophenones, the selectivity of the alkylation is paramount. While 1-(3-hydroxyphenyl)ethan-1-one possesses only one hydroxyl group, the principles of regioselective alkylation are crucial when considering more complex analogs. Research on the alkylation of dihydroxyacetophenones has shown that the choice of base and solvent can significantly influence the site of alkylation. For instance, the use of a bulky base may favor alkylation at the less sterically hindered hydroxyl group.

In the case of 1-(3-hydroxyphenyl)ethan-1-one, the primary challenge is not regioselectivity between different hydroxyl groups, but rather preventing potential C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. The use of polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, generally favors the desired O-alkylation.

The following table outlines the key parameters for achieving selective O-alkylation in a Williamson ether synthesis.

ParameterPreferred Condition for O-AlkylationRationale
Base Non-nucleophilic bases (e.g., NaH, K₂CO₃)Minimizes side reactions and favors formation of the phenoxide.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Solvates the cation without strongly solvating the nucleophilic phenoxide, thus enhancing its reactivity.
Leaving Group Good leaving groups (e.g., I⁻, Br⁻, OTs⁻)Facilitates the nucleophilic substitution reaction. youtube.com
Temperature ModerateSufficient to overcome the activation energy without promoting side reactions like elimination or C-alkylation.

Process Optimization for Yield and Scalability

For the synthesis of this compound to be viable on a larger scale, process optimization is essential to maximize yield, minimize reaction times, and ensure operational safety and cost-effectiveness. Key areas for optimization in the Williamson ether synthesis step include the choice of reagents, reaction conditions, and work-up procedures.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. researchgate.net The application of microwave irradiation can significantly reduce reaction times for the Williamson ether synthesis, often from hours to minutes, while also potentially improving yields by minimizing the formation of byproducts through rapid heating.

Phase-transfer catalysis (PTC) is another valuable technique for scaling up etherification reactions. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the alkylating agent. This allows for the use of less expensive and more environmentally benign solvent systems, such as toluene-water mixtures, and can lead to improved yields and easier product isolation.

The table below presents a comparison of different approaches to the Williamson ether synthesis with a focus on scalability.

MethodTypical Reaction TimeKey Advantages for ScalabilityPotential Challenges
Conventional Heating HoursWell-established and understood.Long reaction times, potential for side reactions.
Microwave-Assisted MinutesDrastic reduction in reaction time, often higher yields. researchgate.netRequires specialized equipment, potential for localized overheating.
Phase-Transfer Catalysis HoursUse of biphasic solvent systems, easier work-up, often milder conditions.Catalyst cost and removal can be a factor.

Further optimization can be achieved by carefully controlling the stoichiometry of the reactants. Using a slight excess of the less expensive reagent (either the phenol or the cyclobutylating agent) can help drive the reaction to completion. Post-reaction, a streamlined work-up and purification protocol, such as crystallization or distillation, is crucial for obtaining the final product in high purity and yield on a large scale.

Chemical Reactivity and Functional Group Transformations

Reactions Involving the Ethanone (B97240) Moiety

The ethanone group, an aromatic ketone, is a versatile functional group that participates in a wide array of reactions. The electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group are the main sites of reactivity.

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, can proceed with a variety of nucleophiles and can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org

Under basic conditions, strong nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl group to form tertiary alcohols after acidic workup. For instance, the reaction with methylmagnesium bromide would yield 2-(3-cyclobutoxyphenyl)propan-2-ol.

Acid catalysis can activate the carbonyl group toward weaker nucleophiles. youtube.com For example, in the presence of an acid catalyst, alcohols can add to form hemiketals and subsequently ketals. The formation of cyclic ketals, such as with ethylene (B1197577) glycol, is a common strategy to protect the ketone functionality during reactions targeting other parts of the molecule.

Table 1: Examples of Nucleophilic Addition Reactions

NucleophileReagent ExampleProduct Type
HydrideSodium borohydride (B1222165) (NaBH₄)Secondary alcohol
OrganometallicMethylmagnesium bromide (CH₃MgBr)Tertiary alcohol
CyanideHydrogen cyanide (HCN)Cyanohydrin
AminePrimary amine (RNH₂)Imine
AlcoholEthylene glycol, H⁺Ketal (cyclic)

Condensation reactions, which involve nucleophilic addition followed by dehydration, are also characteristic of ketones. With primary amines, 1-(3-cyclobutoxyphenyl)ethan-1-one can form imines. Reaction with hydroxylamine (B1172632) yields a ketoxime, and reaction with hydrazine (B178648) or its derivatives produces hydrazones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) gives a 2,4-dinitrophenylhydrazone, which is often a crystalline solid useful for characterization.

Another important class of condensation reactions is the aldol (B89426) condensation. libretexts.org In the presence of a base, the enolate of this compound can be generated, which can then react with an aldehyde or another ketone. A self-condensation is unlikely due to the steric hindrance of the ketone. However, in a crossed aldol condensation with a non-enolizable aldehyde like benzaldehyde, it can act as the nucleophilic partner to form a chalcone-like α,β-unsaturated ketone after dehydration.

The methyl group adjacent to the carbonyl (the α-position) possesses acidic protons that can be substituted with halogens under both acidic and basic conditions. libretexts.orglibretexts.org

Under acidic conditions, the reaction proceeds through an enol intermediate. The halogenation is typically a controlled reaction, leading to the substitution of a single α-hydrogen. masterorganicchemistry.com For example, treatment of this compound with bromine in acetic acid would yield 2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one. libretexts.org

In contrast, base-promoted halogenation occurs via an enolate intermediate. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, leading to rapid subsequent halogenations until all α-hydrogens are replaced. libretexts.orgpressbooks.pub Therefore, reacting this compound with an excess of a halogen (e.g., Br₂) and a base like sodium hydroxide (B78521) would result in the formation of a trihalomethyl ketone.

This polyhalogenation is the basis for the haloform reaction, which is diagnostic for methyl ketones. libretexts.orgyoutube.com Treatment with an excess of iodine and sodium hydroxide will lead to the formation of iodoform (B1672029) (CHI₃), a yellow precipitate, and the corresponding carboxylate salt, sodium 3-cyclobutoxybenzoate. This reaction provides a synthetic route to convert the methyl ketone into a carboxylic acid.

The ketone functionality can undergo both oxidation and reduction.

Reduction: The carbonyl group can be reduced to a secondary alcohol or completely to a methylene (B1212753) group.

Reduction to an Alcohol: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, 1-(3-cyclobutoxyphenyl)ethanol.

Reduction to a Methylene Group: For complete deoxygenation to an ethyl group, harsher reduction conditions are required. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) would convert this compound to 1-cyclobutoxy-3-ethylbenzene.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, certain reactions can oxidize the ethanone moiety. The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). In the case of an aryl alkyl ketone like this compound, the migratory aptitude of the aryl group is greater than that of the methyl group. This would lead to the formation of 3-cyclobutoxyphenyl acetate. nih.gov

Functionalization of the Cyclobutane (B1203170) Ring

The cyclobutane ring, being a strained carbocycle, can also be a site of chemical transformation. nih.govmdpi.com Its reactions often involve the relief of this ring strain.

Due to its inherent ring strain, the cyclobutane ring can undergo ring-opening reactions under various conditions, such as thermolysis, photolysis, or catalysis by transition metals. nih.govresearchgate.net These reactions can lead to the formation of linear alkyl chains. For example, catalytic hydrogenation at elevated temperatures and pressures could potentially lead to the cleavage of the cyclobutane ring to form a butyl group, although this would likely require forcing conditions that might also affect the ketone and aromatic ring. Ring-opening can also be facilitated by the presence of adjacent functional groups that can stabilize intermediates. researchgate.net

Direct functionalization of the C-H bonds of the cyclobutane ring is a modern synthetic strategy to introduce new substituents without pre-functionalization. nih.gov While specific data for this compound is not available, analogies can be drawn from studies on other arylcyclobutanes.

Rhodium-catalyzed C-H functionalization has been shown to be effective for arylcyclobutanes. nih.gov These reactions often occur at the benzylic position of the cyclobutane ring due to the stabilization of the intermediate by the adjacent aromatic ring. In the case of this compound, the ether linkage would likely influence the regioselectivity of such a reaction.

Furthermore, palladium-catalyzed methods have been developed for the functionalization of cyclobutyl ketones. nih.govnih.gov These strategies can involve a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentanol intermediate, which then undergoes a C-C bond cleavage and functionalization to install a substituent at the 3-position of the cyclobutane ring. nih.govnih.gov This would provide a route to cis-1,3-disubstituted cyclobutanes, which are of interest in medicinal chemistry. nih.govnih.gov

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. byjus.commasterorganicchemistry.com For this compound, the substitution pattern is predictably controlled by the combined directing effects of the existing substituents.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The strong activating effect of the cyclobutoxy group directs the nitration to the ortho and para positions. Therefore, the reaction is expected to yield a mixture of 1-(3-cyclobutoxy-4-nitrophenyl)ethan-1-one, 1-(3-cyclobutoxy-6-nitrophenyl)ethan-1-one, and 1-(3-cyclobutoxy-2-nitrophenyl)ethan-1-one. The para-substituted product is often favored due to reduced steric hindrance.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) is typically carried out using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org Similar to nitration, halogenation will occur at the positions activated by the cyclobutoxy group, leading to the formation of the corresponding 4-halo, 6-halo, and 2-halo derivatives.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is achieved by treatment with fuming sulfuric acid (H₂SO₄ with dissolved SO₃). libretexts.org This reaction is also directed by the cyclobutoxy group, resulting in substitution at the ortho and para positions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. libretexts.org However, the acetyl group, being a strong deactivating group, significantly reduces the nucleophilicity of the aromatic ring, making it less reactive in Friedel-Crafts reactions. These reactions are often difficult to achieve on strongly deactivated rings.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄1-(3-cyclobutoxy-4-nitrophenyl)ethan-1-one, 1-(3-cyclobutoxy-6-nitrophenyl)ethan-1-one
BrominationBr₂, FeBr₃1-(4-bromo-3-cyclobutoxyphenyl)ethan-1-one, 1-(6-bromo-3-cyclobutoxyphenyl)ethan-1-one
SulfonationSO₃, H₂SO₄4-acetyl-2-cyclobutoxybenzenesulfonic acid, 2-acetyl-4-cyclobutoxybenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Reaction is unlikely to proceed due to the deactivating acetyl group.

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules, including biaryls and enynes. nih.govorganic-chemistry.org These reactions typically require an organohalide or triflate as a starting material. Therefore, to utilize this compound in such reactions, it must first be halogenated, as described in the previous section. A plausible precursor for these coupling reactions would be a brominated derivative, such as 1-(4-bromo-3-cyclobutoxyphenyl)ethan-1-one.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For instance, the coupling of 1-(4-bromo-3-cyclobutoxyphenyl)ethan-1-one with an arylboronic acid would yield a biaryl structure. This reaction is highly versatile and tolerates a wide range of functional groups. youtube.com

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov A halogenated derivative of this compound could be coupled with various alkenes, such as styrene (B11656) or acrylates, to introduce a vinyl group onto the aromatic ring, thus extending the molecular architecture. libretexts.orgnih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, would allow for the introduction of an alkynyl group onto the aromatic ring of a halogenated this compound derivative. libretexts.orgyoutube.com This provides a direct route to the synthesis of arylalkynes.

Table 2: Potential Coupling Reactions with a Halogenated Derivative of this compound

ReactionSubstrate ExampleCoupling Partner ExampleCatalyst SystemProduct Type
Suzuki Coupling1-(4-bromo-3-cyclobutoxyphenyl)ethan-1-onePhenylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)Biaryl
Heck Coupling1-(4-bromo-3-cyclobutoxyphenyl)ethan-1-oneStyrenePd(OAc)₂, PPh₃, base (e.g., Et₃N)Stilbene derivative
Sonogashira Coupling1-(4-bromo-3-cyclobutoxyphenyl)ethan-1-onePhenylacetylenePd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N)Diarylalkyne

Role As a Key Building Block in Complex Organic Synthesis

Precursor for Heterocyclic Scaffolds

The inherent reactivity of 1-(3-cyclobutoxyphenyl)ethan-1-one makes it an excellent starting material for the synthesis of various heterocyclic systems. The ketone moiety can be readily transformed into a 1,3-dicarbonyl equivalent, a key intermediate for cyclization reactions, while the cyclobutane (B1203170) ring offers opportunities for unique structural modifications.

Synthesis of Pyrazole (B372694) Derivatives

Pyrazole moieties are prevalent in a vast array of biologically active compounds. A plausible and efficient pathway to synthesize pyrazole derivatives from this compound involves its conversion into a 1,3-dicarbonyl intermediate. This can be achieved through a condensation reaction with a suitable one-carbon electrophile, such as dimethylformamide dimethyl acetal (B89532) (DMFDMA). The resulting enaminone can then undergo a cyclocondensation reaction with hydrazine (B178648) derivatives to yield the desired pyrazole ring. clockss.orgscirp.org

The reaction of an aryl ketone with DMFDMA typically proceeds under reflux in a non-polar solvent like xylene to furnish the corresponding enaminone. clockss.org This intermediate can then be treated with hydrazine hydrate (B1144303) or substituted hydrazines in a protic solvent such as ethanol (B145695) to facilitate the cyclization and formation of the pyrazole ring. nih.gov This two-step sequence provides a reliable method for accessing a variety of substituted pyrazoles incorporating the 3-cyclobutoxyphenyl motif.

Table 1: Plausible Reaction Sequence for Pyrazole Synthesis

StepReactantsReagents/ConditionsProduct
1This compoundDimethylformamide dimethyl acetal (DMFDMA), Xylene, Reflux3-(Dimethylamino)-1-(3-cyclobutoxyphenyl)prop-2-en-1-one
23-(Dimethylamino)-1-(3-cyclobutoxyphenyl)prop-2-en-1-oneHydrazine hydrate, Ethanol, Reflux5-(3-Cyclobutoxyphenyl)-1H-pyrazole

Construction of Fused Heterocyclic Systems (e.g., Triazoloquinoxalinones)

The synthesis of more complex, fused heterocyclic systems such as ru.nldicp.ac.cnnih.govtriazolo[1,5-a]quinoxalin-4(5H)-ones can also be envisioned starting from this compound. frontiersin.orgacs.orgacs.orgnih.gov A potential strategy involves the initial construction of a quinoxalinone ring, which is subsequently fused with a triazole ring.

One approach to synthesize quinoxalinones involves the reaction of an α-aryl ketone with an appropriate ortho-diaminobenzene derivative. However, a more versatile method might involve the initial functionalization of the α-position of this compound, for instance, through bromination to yield 2-bromo-1-(3-cyclobutoxyphenyl)ethan-1-one. This α-haloketone can then be reacted with a suitable nitrogen-containing nucleophile to build the quinoxalinone core. Subsequent photoredox-catalyzed [3+2] cyclization with hypervalent iodine(III) reagents can then be employed to form the fused triazole ring, affording the desired triazoloquinoxalinone scaffold. acs.orgacs.org

Strategies for Derivatization and Molecular Diversity Enhancement

The this compound scaffold offers multiple avenues for derivatization, leading to a high degree of molecular diversity. These strategies can target the ketone functionality, the aromatic ring, or the cyclobutane ring.

Alpha-Functionalization of the Ketone: The α-position of the ketone is amenable to various C-C bond-forming reactions. For instance, palladium-catalyzed α-arylation can introduce additional aromatic or heteroaromatic moieties, expanding the structural complexity of the molecule. nih.govnih.govmsu.edu This reaction typically involves the generation of an enolate from the ketone, which is then coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.gov

Ring Expansion of the Cyclobutane Moiety: The strained four-membered cyclobutane ring can undergo ring-expansion reactions under various conditions, providing access to larger carbocyclic systems like cyclopentanes and cyclohexanes. wikipedia.orgchemistrysteps.comresearchgate.net These transformations can be initiated by the formation of a carbocation adjacent to the ring, which then triggers a rearrangement. chemistrysteps.com This strategy allows for the conversion of the cyclobutane core into more flexible and diverse cyclic systems.

Functionalization of the Aromatic Ring: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the phenyl ring, further diversifying the molecular scaffold.

Intermediate in Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. Ketones are common components in several MCRs, and this compound can plausibly serve as a substrate in reactions such as the Passerini and Ugi reactions. wikipedia.orgwikipedia.orgnih.govorganic-chemistry.orgorganic-chemistry.orgslideshare.net

The Passerini three-component reaction involves the reaction of a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgslideshare.net The Ugi four-component reaction extends this by including a primary amine, leading to the formation of a bis-amide. wikipedia.orgorganic-chemistry.org The use of this compound in these reactions would directly incorporate the unique 3-cyclobutoxyphenyl motif into the resulting complex products, offering a rapid route to diverse compound libraries.

Table 2: Proposed Multicomponent Reactions

ReactionComponentsGeneral Product
PasseriniThis compound, Carboxylic Acid, Isocyanideα-Acyloxy amide
UgiThis compound, Amine, Carboxylic Acid, IsocyanideBis-amide

Design Principles for Synthetic Target Molecules Utilizing the this compound Core

The incorporation of the this compound core into synthetic target molecules, particularly in the context of drug discovery, is guided by several key design principles. The cyclobutane ring, in particular, offers distinct advantages. ru.nlnih.govlifechemicals.comrsc.orgwikipedia.org

Three-Dimensionality: The non-planar, puckered conformation of the cyclobutane ring introduces three-dimensionality into otherwise flat aromatic systems. nih.gov This increased sp³ character is often associated with improved physicochemical properties and better binding to biological targets. nih.gov

Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to more flexible alkyl chains or other cyclic systems, potentially leading to improved pharmacokinetic profiles of drug candidates. nih.govrsc.org

Conformational Restriction: The rigidity of the cyclobutane ring can lock the conformation of the molecule, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity. lifechemicals.com

Bioisosteric Replacement: The cyclobutane moiety can serve as a bioisostere for other groups, such as gem-dimethyl groups or alkynes, offering a way to fine-tune the steric and electronic properties of a molecule.

By leveraging these properties, medicinal chemists can design novel molecules with potentially enhanced biological activity and drug-like characteristics, using this compound as a starting point for creating diverse and structurally unique compounds.

Stereochemical Aspects in Derived Synthetic Pathways

The synthesis of chiral molecules is of paramount importance in drug discovery, as different stereoisomers can exhibit vastly different biological activities. Synthetic pathways starting from this compound offer several opportunities for the introduction and control of stereochemistry.

Stereoselective Reduction of the Ketone: The prochiral ketone can be reduced to a chiral secondary alcohol using a variety of stereoselective reducing agents. wikipedia.orggoogle.comnih.govrsc.orgorganic-chemistry.org Both enzymatic reductions and reductions with chiral metal hydrides can provide access to either enantiomer of the corresponding alcohol with high enantiomeric excess. nih.govrsc.org This chiral alcohol can then serve as a key intermediate for the synthesis of enantiomerically pure target molecules.

Asymmetric Synthesis of the Cyclobutane Ring: While the starting material is achiral, it is possible to envision synthetic routes that construct the cyclobutane ring in an asymmetric fashion. dicp.ac.cnacs.orgresearchgate.netnih.govchemistryviews.org Asymmetric [2+2] cycloadditions, for instance, can be used to create chiral cyclobutane derivatives. researchgate.netchemistryviews.org This would introduce chirality at the cyclobutane core, which could have a profound impact on the biological activity of the final compounds.

Diastereoselective Reactions: Subsequent reactions on chiral derivatives of this compound can proceed with high diastereoselectivity, allowing for the creation of multiple stereocenters with defined relative and absolute configurations.

The ability to control the stereochemistry at both the benzylic position and on the cyclobutane ring provides a powerful tool for exploring the three-dimensional chemical space and for optimizing the interaction of the resulting molecules with their biological targets.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 1-(3-cyclobutoxyphenyl)ethan-1-one, with a chemical formula of C12H14O2, the expected exact mass would be calculated and compared against the experimentally measured value. This technique would confirm the elemental composition and provide strong evidence for the compound's identity.

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of an organic molecule in solution.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons of the cyclobutyl ring, and the methyl protons of the acetyl group. The splitting patterns (multiplicity) and coupling constants would reveal the neighboring protons for each signal.

¹³C NMR: The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. Key signals would correspond to the carbonyl carbon of the ketone, the aromatic carbons (with and without attached protons), and the carbons of the cyclobutyl ring.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. For instance, COSY would show which protons are coupled to each other, while HSQC would link each proton to its directly attached carbon atom.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights (e.g., Infrared, Raman, FT-Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) and FT-Raman Spectroscopy: The IR and Raman spectra of this compound would be expected to exhibit characteristic absorption bands. A strong band around 1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ketone. Bands in the aromatic region (around 3100-3000 cm⁻¹ for C-H stretching and 1600-1450 cm⁻¹ for C=C stretching) and the aliphatic region (around 3000-2850 cm⁻¹ for C-H stretching of the cyclobutyl group) would also be present. The substitution pattern on the benzene (B151609) ring could also be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.

X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction for Solid-State Structure (for compound or its derivatives)

X-ray diffraction techniques are essential for determining the solid-state structure of a crystalline material.

X-ray Powder Diffraction (XRPD): XRPD is used to analyze the bulk crystalline form of a compound. The resulting diffraction pattern is a fingerprint of the crystalline lattice and can be used to identify the specific polymorph and assess its purity.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound or a derivative could be grown, this technique would provide the most definitive three-dimensional structure. It would determine the precise bond lengths, bond angles, and conformation of the molecule in the solid state, including the orientation of the cyclobutyl ring relative to the phenyl group.

Thermal Analysis Techniques for Material Characterization (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis would reveal the thermal stability of this compound and identify the temperatures at which it decomposes.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. For 1-(3-cyclobutoxyphenyl)ethan-1-one, these calculations would reveal the distribution of electrons and the energies of the molecular orbitals.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. In acetophenone (B1666503) derivatives, the electronic properties are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. d-nb.inforesearchgate.net

The analysis would also include the generation of molecular electrostatic potential (MEP) maps. These maps visualize the electron density around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the carbonyl oxygen would be an electron-rich site, while the carbonyl carbon and the aromatic protons would be relatively electron-poor.

Table 1: Predicted Electronic Properties of this compound (Note: These are illustrative values based on typical DFT calculations for similar molecules)

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons, related to the molecule's ability to donate electrons.
LUMO Energy-1.8 eVIndicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.7 eVReflects the molecule's chemical reactivity and stability.
Dipole Moment2.9 DQuantifies the overall polarity of the molecule.

Conformational Landscapes and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its properties. The molecule possesses several rotatable bonds, including the bond connecting the cyclobutoxy group to the phenyl ring and the bond between the phenyl ring and the acetyl group. This allows for multiple conformations.

Conformational analysis would be performed to identify the most stable low-energy conformers. This typically involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The puckering of the cyclobutane (B1203170) ring also contributes to the conformational complexity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.govaps.org By simulating the movements of the atoms at a given temperature, MD can explore the conformational space and reveal the preferred orientations and the transitions between them. This is particularly important for understanding how the molecule might interact with other molecules, such as in a solvent or at a biological receptor site. The simulations would likely show significant flexibility in the orientation of the cyclobutoxy group relative to the phenyl ring.

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, various reactions could be studied, such as its reduction, oxidation, or reactions at the aromatic ring. A key reaction of interest for cyclobutyl ketones is the Norrish-Yang cyclization, which can lead to the formation of bicyclo[1.1.1]pentan-2-ol intermediates. nih.gov

By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Calculations on related acetophenones have been used to determine the activation energies for various transformations. iaea.org For this compound, one could predict the most likely sites for electrophilic aromatic substitution or nucleophilic attack at the carbonyl group.

Table 2: Illustrative Predicted Activation Energies for Reactions of this compound (Note: These are hypothetical values to illustrate the output of such a study)

Reaction TypePredicted Activation Energy (kcal/mol)Implication
Nucleophilic addition to carbonyl10-15A relatively facile reaction, typical for ketones.
Electrophilic aromatic substitution18-25The cyclobutoxy group would act as an ortho-, para-director.
Norrish-Yang Cyclization>30May require photochemical conditions to proceed efficiently.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physical, chemical, or biological properties. nih.govnih.gov While developing a QSPR model requires a dataset of multiple compounds, one can discuss how this compound would fit into such a model for a class of acetophenone derivatives.

The properties of interest could include boiling point, solubility, or a specific type of reactivity. The model would use calculated molecular descriptors for each compound in the dataset. For this compound, these descriptors would include its molecular weight, volume, surface area, and various electronic and topological indices. By comparing its descriptors to those of other acetophenones with known properties, one could predict the behavior of the target molecule. For example, the lipophilicity (logP) of this compound could be estimated, which is a crucial parameter in medicinal chemistry.

In Silico Design of Novel Derivatives and Reaction Pathways

The insights gained from the computational studies described above can be leveraged for the in silico design of new molecules with desired properties. For instance, if the goal were to increase the biological activity of this compound, one could computationally design a library of derivatives with different substituents on the phenyl ring or modifications to the cyclobutyl group.

Quantum chemical calculations could then be used to screen this virtual library, predicting how each modification would affect the molecule's electronic properties, shape, and potential interactions with a biological target. This rational design approach can significantly accelerate the discovery of new compounds by prioritizing the most promising candidates for synthesis and experimental testing. nih.gov Furthermore, computational methods can be used to explore novel synthetic routes to these designed molecules, predicting the feasibility and potential yields of different chemical reactions.

Future Research Directions and Emerging Applications in Chemical Sciences

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of 1-(3-cyclobutoxyphenyl)ethan-1-one likely involves two key steps: a Williamson ether synthesis to form the cyclobutoxy ether linkage and a Friedel-Crafts acylation to introduce the acetyl group. wikipedia.orgbyjus.compressbooks.pubmasterorganicchemistry.com

A potential synthetic route could start with 3-hydroxyacetophenone, which would be deprotonated with a base to form a phenoxide. This nucleophile would then react with a cyclobutyl halide or tosylate in a Williamson ether synthesis. wikipedia.orgjk-sci.com Alternatively, cyclobutoxybenzene could be synthesized first and then subjected to a Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride. pressbooks.pubmasterorganicchemistry.comchemguide.co.uk

Reaction StepReagentsKey Features
Williamson Ether Synthesis3-hydroxyacetophenone, Base (e.g., NaH, K2CO3), Cyclobutyl halideForms the ether linkage. byjus.comjk-sci.com
Friedel-Crafts AcylationCyclobutoxybenzene, Acetyl chloride, Lewis acid (e.g., AlCl3)Introduces the acetyl group to the aromatic ring. masterorganicchemistry.comchemguide.co.uk

Development of Asymmetric Synthesis Methodologies

The ketone functionality in this compound presents a prime target for asymmetric reduction to produce chiral alcohols. These chiral building blocks are of significant value in the synthesis of pharmaceuticals and other bioactive molecules.

Future research in this area will likely focus on the development of stereoselective methods for the reduction of the ketone. This could involve the use of chiral catalysts, such as those based on transition metals like ruthenium complexed with chiral ligands. sigmaaldrich.com Biocatalysis, employing enzymes or whole-cell systems, also offers a promising and environmentally friendly approach. tandfonline.comtandfonline.comrsc.orgnih.gov For instance, reductases from various microorganisms have shown high enantioselectivity in the reduction of similar acetophenone (B1666503) derivatives. tandfonline.comrsc.orgnih.gov The development of such methods would provide access to enantiomerically pure (R)- and (S)-1-(3-cyclobutoxyphenyl)ethan-1-ol, expanding the compound's utility in stereoselective synthesis.

Potential Applications as Precursors in Materials Science (e.g., Polymers, Optoelectronic Components)

The structure of this compound makes it an intriguing candidate as a monomer or precursor for advanced materials. The aromatic ether and ketone groups are characteristic of high-performance polymers like polyetherketones (PEK). wikipedia.orgresearchgate.net

Future investigations could explore the polymerization of derivatives of this compound to create novel polyetherketones. These polymers could potentially exhibit unique thermal and mechanical properties due to the presence of the cyclobutoxy side group, which might influence polymer chain packing and flexibility. tandfonline.comtitech.ac.jp Furthermore, the aromatic nature of the compound suggests potential for applications in optoelectronic materials. By modifying its structure, for example, through the introduction of additional chromophores, it could be investigated as a component in organic light-emitting diodes (OLEDs) or other organic electronic devices.

Investigation of its Role in Catalytic Systems or as Ligand Scaffolds

The oxygen atoms in the ether and ketone groups of this compound can act as coordination sites for metal ions. This suggests that the compound or its derivatives could serve as ligands in transition metal catalysis.

Future research could focus on designing and synthesizing ligands based on the this compound scaffold. These ligands could be used to create novel catalysts for a variety of organic transformations. The electronic properties of the aromatic ring and the steric bulk of the cyclobutoxy group could be fine-tuned to influence the activity and selectivity of the metal center. acs.orgresearchgate.net For instance, palladium complexes bearing ligands derived from aryl ketones have been shown to be effective in cross-coupling reactions. nih.gov

Integration with Green Chemistry Principles for Environmentally Benign Processes

The principles of green chemistry can be applied to the entire life cycle of this compound, from its synthesis to its application. nih.govresearchgate.net

Future research will aim to develop synthetic routes that utilize renewable starting materials, employ non-toxic reagents and solvents, and maximize atom economy. innoget.comnih.gov For example, exploring solvent-free reaction conditions or the use of water as a solvent would significantly reduce the environmental impact of its synthesis. In its applications, designing processes that are energy-efficient and that lead to recyclable materials or catalysts will be a key focus. The use of biocatalysis for its synthesis or modification, as mentioned in the context of asymmetric synthesis, is a prime example of the integration of green chemistry principles. tandfonline.comtandfonline.com

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-cyclobutoxyphenyl)ethan-1-one with high purity?

To synthesize this compound, prioritize Friedel-Crafts acylation using cyclobutoxybenzene derivatives and acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Optimize solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to minimize side reactions. Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR .

Q. How can the crystalline structure and polymorphism of this compound be characterized?

Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs for structure refinement . For polymorph screening, conduct differential scanning calorimetry (DSC) and variable-temperature XRD. Compare lattice parameters and hydrogen-bonding motifs across solvent systems (e.g., ethanol vs. acetonitrile recrystallization) to identify stable polymorphs .

Q. What spectroscopic techniques are most effective for validating the molecular structure of this compound?

Combine FT-IR (to confirm ketone C=O stretch at ~1700 cm⁻¹), high-resolution mass spectrometry (HRMS, ESI+ mode), and 2D NMR (COSY, HSQC) to resolve cyclobutyl and phenyl proton environments. Cross-validate with computational IR/NMR predictions (DFT, B3LYP/6-31G*) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across enzyme inhibition assays be resolved?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Perform orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control for compound stability via LC-MS. Use molecular docking (AutoDock Vina) to predict binding poses and compare with mutagenesis studies on target enzymes .

Q. What computational strategies predict the pharmacokinetic behavior and target selectivity of this compound?

Apply QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions. For selectivity, run molecular dynamics (MD) simulations (GROMACS) to compare binding free energies (ΔG) across homologous receptors (e.g., GPCRs vs. kinases). Validate with SPR-based binding assays .

Q. How does the cyclobutoxy group influence the compound’s reactivity in derivatization reactions?

The strained cyclobutane ring enhances electrophilicity at the ketone. Test nucleophilic additions (e.g., Grignard reagents) under inert conditions and monitor regioselectivity via ¹H NMR. Compare with tert-butoxy analogs to isolate steric vs. electronic effects .

Methodological Considerations

Q. What experimental protocols ensure accurate quantification of this compound in biological matrices?

Develop a UPLC-MS/MS method with deuterated internal standards. Optimize extraction (e.g., protein precipitation with acetonitrile) and ionization parameters (ESI+). Validate linearity (1–1000 ng/mL), recovery (>85%), and matrix effects per FDA guidelines .

Q. How can researchers mitigate photodegradation during storage and handling?

Store solutions in amber vials under argon at −20°C. Assess photostability via accelerated UV exposure (ICH Q1B guidelines) and identify degradation products using LC-HRMS. Add antioxidants (e.g., BHT) if radical-mediated pathways dominate .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data in cellular assays?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply Hill slope analysis to detect cooperative binding. For outliers, perform Grubbs’ test and repeat assays in triplicate. Report 95% confidence intervals .

Q. How should crystallographic data be archived to comply with FAIR principles?

Deposit .cif files in the Cambridge Structural Database (CSD) or CCDC. Include refinement details (R-factors, residual density) and experimental conditions (temperature, wavelength). Annotate metadata with ORCID-linked authorship .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.